1-Bromo-6-chlorohexane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9249. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

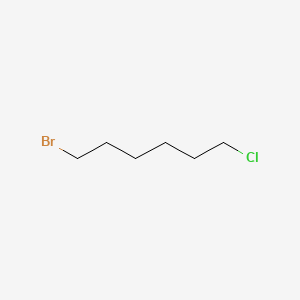

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-6-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYUIAOHIYZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064205 | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-17-3 | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-6-chlorohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-6-chlorohexane

CAS Number: 6294-17-3

This technical guide provides a comprehensive overview of 1-Bromo-6-chlorohexane, a bifunctional alkyl halide of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common applications, and includes a visual representation of a key synthetic workflow.

Core Compound Data

This compound is a valuable building block in organic chemistry, primarily utilized for its ability to introduce a six-carbon linker with two distinct halogen functionalities. This differential reactivity allows for selective, sequential reactions, making it a versatile reagent in the synthesis of complex molecules.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 6294-17-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₆H₁₂BrCl | [1][6][7][9][11][13] |

| Molecular Weight | 199.52 g/mol | [1][2][6][7][9][13] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Density | 1.337 g/mL at 25 °C | [1][2][5][8][9] |

| Boiling Point | 109-110 °C at 2 mmHg | [2][5][8][9] |

| Refractive Index | n20/D 1.481 | [2][5][8][9] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [2][5] |

| EINECS Number | 228-555-6 | [2][5][13] |

| SMILES String | ClCCCCCCBr | [1][2] |

| InChI Key | JTYUIAOHIYZBPB-UHFFFAOYSA-N | [2][6][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the formation of organozinc reagents, a common subsequent step in synthetic chemistry.

Synthesis of this compound from 1,6-Hexanediol (B165255)

This two-step procedure involves the initial selective chlorination of one hydroxyl group of 1,6-hexanediol, followed by the bromination of the remaining hydroxyl group.

Step 1: Synthesis of 6-chloro-1-hexanol (B31631)

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle is charged with 1,6-hexanediol (2 moles, 236.4 g), 35% hydrochloric acid (156 g), and zinc chloride (1 g).

-

Reaction: The mixture is stirred and heated to 98°C for 8 hours.

-

Work-up: After cooling, the reaction mixture is extracted with 200 mL of toluene (B28343). The organic layer is then washed with 200 mL of a 5% aqueous sodium hydroxide (B78521) solution.

-

Purification: The toluene is removed by fractionation to yield 6-chloro-1-hexanol. The typical yield is approximately 34% with a purity of 98%.

Step 2: Synthesis of this compound

-

Apparatus Setup: A flask is charged with 6-chloro-1-hexanol (0.68 moles, 93.5 g) dissolved in 200 mL of hexane. The flask is cooled in an ice bath.

-

Reaction: Phosphorus tribromide (PBr₃) (0.236 moles, 64 g) is added dropwise to the stirred solution, maintaining the temperature at or below 40°C.

-

Work-up: Upon completion of the reaction, the mixture is washed successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide. The n-hexane is then removed.

-

Purification: The resulting concentrate is purified by fractional distillation. Analysis by gas chromatography typically shows a composition of approximately 93% this compound, with minor amounts of 1,6-dichlorohexane (B1210651) and 1,6-dibromohexane (B150918).

Synthesis via Halogen Exchange

An alternative method involves the catalyzed halogen exchange between a dichloroalkane and a dibromoalkane.

-

Apparatus Setup: A reactor is charged with 1,6-dichlorohexane (1 mole, 155 g), 1,6-dibromohexane (1 mole, 244 g), and N,N-dimethylacetamide (DMAC) (150 g).

-

Reaction: The mixture is stirred at 110°C for three hours.

-

Analysis and Purification: The reaction progress can be monitored by gas chromatography. The resulting mixture, containing this compound along with the starting materials and solvent, is then separated by fractional distillation in a rectifying column to isolate the pure product.

Preparation of an Organozinc Reagent

This compound can be used to prepare organozinc reagents, which are valuable intermediates for carbon-carbon bond formation.

-

Apparatus Setup: A dry, two-necked flask under a nitrogen atmosphere is charged with zinc dust (1.5 equivalents). The zinc is activated with a catalytic amount of iodine (5 mol %).

-

Reaction: N,N-dimethylacetamide (DMA) is added as the solvent, followed by the addition of this compound (1 equivalent). The reaction mixture is heated to 80°C. The formation of the organozinc reagent is typically complete within 1-3 hours and can be monitored by gas chromatography analysis of quenched aliquots.

-

Subsequent Use: The resulting organozinc bromide solution can be used directly in subsequent cross-coupling reactions (e.g., Negishi coupling) with aryl halides in the presence of a palladium or nickel catalyst.

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents [patents.google.com]

- 5. EP0946570A1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PubChemLite - this compound (C6H12BrCl) [pubchemlite.lcsb.uni.lu]

- 12. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 13. This compound | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-6-chlorohexane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-6-chlorohexane, a versatile bifunctional alkylating agent. The document details its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key applications in modern organic and medicinal chemistry, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a linear hexane (B92381) derivative featuring a bromine atom at one terminus and a chlorine atom at the other. This unique structure allows for selective reactions at either halogenated site, making it a valuable building block in multi-step syntheses.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6294-17-3[1][2] |

| Molecular Formula | C₆H₁₂BrCl[1][2] |

| Molecular Weight | 199.52 g/mol [2] |

| Canonical SMILES | C(CCCBr)CCCl[1] |

| InChI Key | JTYUIAOHIYZBPB-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its physical properties are summarized in the table below.

| Property | Value |

| Boiling Point | 109-110 °C at 2 mmHg |

| Density | 1.337 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.481 |

| Flash Point | 101 °C (closed cup) |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.54 | t | 2H | -CH₂-Cl |

| 3.40 | t | 2H | -CH₂-Br |

| 1.87 - 1.75 | m | 4H | -CH₂-CH₂-Cl, -CH₂-CH₂-Br |

| 1.52 - 1.40 | m | 4H | -CH₂-CH₂-CH₂-Cl, -CH₂-CH₂-CH₂-Br |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 45.0 | -CH₂-Cl |

| 33.8 | -CH₂-Br |

| 32.5 | C3 or C4 |

| 32.4 | C3 or C4 |

| 27.8 | C2 or C5 |

| 26.3 | C2 or C5 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | s | C-H stretch (alkane) |

| 2860 | s | C-H stretch (alkane) |

| 1450 | m | C-H bend (scissoring) |

| 725 | s | C-Cl stretch |

| 645 | s | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows characteristic fragmentation patterns, including isotopic peaks for bromine and chlorine.[4][5]

| m/z | Relative Intensity (%) | Assignment |

| 198/200/202 | Variable | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 119/121 | Moderate | [M - Br]⁺ |

| 163/165 | Moderate | [M - Cl]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves a two-step process starting from 1,6-hexanediol.

Step 1: Synthesis of 6-chloro-1-hexanol (B31631)

-

Reactants: 1,6-hexanediol, concentrated hydrochloric acid, and a catalytic amount of zinc chloride.

-

Procedure: A mixture of 1,6-hexanediol, concentrated HCl, and ZnCl₂ is heated under reflux. The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the organic layer is separated, washed with an aqueous base (e.g., sodium bicarbonate solution), and then with water. The crude product is purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Reactants: 6-chloro-1-hexanol and phosphorus tribromide (PBr₃).

-

Procedure: To a solution of 6-chloro-1-hexanol in an inert solvent (e.g., diethyl ether or hexane), PBr₃ is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is quenched by the slow addition of water or ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Application in Grignard Reagent Formation

The differential reactivity of the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the more reactive bromide terminus.

-

Reactants: this compound and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Procedure: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask with anhydrous ether. A small amount of this compound is added to initiate the reaction, which may be evidenced by gentle bubbling or an increase in temperature. The remaining this compound, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent, 6-chlorohexylmagnesium bromide, can be used in subsequent reactions.

Role in PROTAC Development

This compound is a valuable bifunctional linker for the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hexane chain of this compound provides a flexible spacer between the target protein ligand and the E3 ligase ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a two-step nucleophilic substitution process.

-

Attachment of the first ligand: A ligand for either the target protein or the E3 ligase, containing a suitable nucleophile (e.g., an amine, thiol, or phenoxide), is reacted with this compound. The reaction conditions are chosen to favor substitution at the more reactive C-Br bond.

-

Attachment of the second ligand: The resulting intermediate, now functionalized with a chloro-terminated linker, is then reacted with the second ligand (for the E3 ligase or target protein, respectively), which also possesses a nucleophilic handle. This second substitution reaction displaces the chloride, completing the PROTAC molecule.

Safety and Handling

This compound is an irritant to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful bifunctional molecule in organic synthesis. Its distinct reactivity at the bromo and chloro termini allows for sequential and controlled introduction of different functionalities. This property is particularly valuable in the construction of complex molecules, most notably as a flexible linker in the rapidly advancing field of PROTAC-based targeted protein degradation. The detailed synthetic protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this versatile chemical building block.

References

- 1. This compound | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. Hexane, 1-bromo-6-chloro- [webbook.nist.gov]

- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1-Bromo-6-chlorohexane for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of 1-bromo-6-chlorohexane, a key bifunctional alkylating agent. With its distinct halogen functionalities, this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules and as a linker in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications in drug development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid. Its utility in chemical synthesis stems from the differential reactivity of the bromo and chloro groups, allowing for sequential nucleophilic substitutions.

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 199.52 g/mol [1][2] |

| Molecular Formula | C₆H₁₂BrCl[1] |

| CAS Number | 6294-17-3[3] |

| IUPAC Name | This compound[3] |

| Synonyms | 6-Chlorohexyl bromide, 6-Bromohexyl Chloride, 1-Chloro-6-bromohexane |

| Density | 1.337 g/mL at 25 °C[2] |

| Boiling Point | 109-110 °C at 2 mmHg[2] |

| Refractive Index (n20/D) | 1.481[2] |

| Flash Point | 101 °C (213.8 °F) - closed cup[2] |

| SMILES | ClCCCCCCBr[2] |

| InChI Key | JTYUIAOHIYZBPB-UHFFFAOYSA-N[3] |

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.41 | Triplet | 2H | -CH₂-Br |

| H-6 | ~3.54 | Triplet | 2H | -CH₂-Cl |

| H-2, H-5 | ~1.82 | Quintet | 4H | -CH₂-CH₂-Br/Cl |

| H-3, H-4 | ~1.46 | Quintet | 4H | -CH₂-CH₂-CH₂-Br/Cl |

| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |

| C-1 | 33.7 | -CH₂-Br |

| C-6 | 45.0 | -CH₂-Cl |

| C-2 | 32.5 | C-2 |

| C-5 | 32.5 | C-5 |

| C-3 | 27.8 | C-3 |

| C-4 | 26.2 | C-4 |

Note: NMR data is based on typical values for similar structures and data available from spectral databases.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2930-2960 | Strong | C-H (alkane) stretching |

| 1450-1470 | Medium | C-H (alkane) bending |

| 640-660 | Strong | C-Br stretching |

| 720-740 | Strong | C-Cl stretching |

Note: IR peak positions are approximate and based on data from the NIST WebBook.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[6]

| m/z | Relative Intensity | Assignment |

| 198/200/202 | Variable | Molecular ion peak [M]⁺ cluster, showing isotopic contributions of Br and Cl. |

| 163/165 | Variable | [M-Cl]⁺ fragment. |

| 119 | Variable | [M-Br]⁺ fragment. |

| 85 | Variable | [C₆H₁₃]⁺ fragment (loss of both halogens). |

| 43 | High | [C₃H₇]⁺ fragment. |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for halogenated alkanes.[7][8]

Synthesis of this compound

Experimental Protocol: Two-Step Synthesis from 1,6-Hexanediol

This is a common laboratory-scale synthesis that proceeds via a 6-chloro-1-hexanol (B31631) intermediate.

Step 1: Synthesis of 6-chloro-1-hexanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 240 g (2 moles) of 1,6-hexanediol, 156 g of 35% hydrochloric acid, and 1 g of zinc chloride (ZnCl₂).

-

Reaction: Stir the mixture at 98°C for 8 hours.

-

Work-up: After cooling, extract the reaction mixture with 200 mL of toluene. Wash the organic layer with 200 mL of a 5% aqueous solution of sodium hydroxide.

-

Purification: Isolate the 6-chloro-1-hexanol via fractional distillation. The expected yield is approximately 34% with a purity of 98%.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, dissolve 93.5 g (0.68 moles) of the purified 6-chloro-1-hexanol in 200 mL of hexane.

-

Reaction: Cool the solution and add 64 g (0.236 moles) of phosphorus tribromide (PBr₃) dropwise, maintaining the temperature at or below 40°C.

-

Work-up: After the reaction is complete, wash the mixture successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide. Remove the n-hexane by evaporation.

-

Purification: The resulting concentrate can be further purified by fractional distillation in a rectifying column to yield this compound.

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: PROTAC Linker

This compound is frequently used as a bifunctional linker in the synthesis of PROTACs.[9][10] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker component is critical for establishing the appropriate spatial orientation between the POI and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for controlled, stepwise conjugation to the POI ligand and the E3 ligase ligand. Typically, the more reactive alkyl bromide end is reacted first with a nucleophilic handle on one of the ligands, followed by the reaction of the less reactive alkyl chloride end with the other ligand.

General Experimental Workflow for PROTAC Synthesis

-

Ligand Functionalization: Ensure the POI ligand and the E3 ligase ligand have appropriate nucleophilic functional groups (e.g., amine, phenol, or thiol).

-

First Conjugation: React the more nucleophilic ligand with this compound in the presence of a suitable base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO). The reaction is typically targeted at the bromide end of the linker.

-

Purification: Purify the mono-substituted intermediate using column chromatography or HPLC.

-

Second Conjugation: React the purified intermediate with the second ligand, often requiring more forcing conditions (e.g., higher temperature, stronger base) to displace the chloride.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Caption: Logical workflow for PROTAC synthesis using this compound.

References

- 1. This compound | 6294-17-3 | FB00913 | Biosynth [biosynth.com]

- 2. This compound 95 6294-17-3 [sigmaaldrich.com]

- 3. This compound | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Hexane, 1-bromo-6-chloro- [webbook.nist.gov]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 8. Hexane, 1-bromo-6-chloro- [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-6-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 1-bromo-6-chlorohexane, a valuable bifunctional alkylating agent and linker used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document outlines key synthesis methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two principal strategies: a halogen exchange reaction and a two-step conversion from 1,6-hexanediol (B165255). Each method offers distinct advantages and is suited for different laboratory or industrial scales.

Halogen Exchange Reaction

This method involves a thermodynamically controlled equilibrium reaction between 1,6-dichlorohexane (B1210651) and 1,6-dibromohexane (B150918) in the presence of a high-dielectric constant aprotic organic solvent.[1][3] This approach allows for the straightforward production of the mixed haloalkane from symmetrical starting materials.[1]

Reaction Pathway:

Caption: Halogen exchange pathway for this compound synthesis.

Quantitative Data Summary: Halogen Exchange Method

| Parameter | Value | Reference |

| Reactants | 1,6-Dichlorohexane, 1,6-Dibromohexane | [3][4] |

| Solvent | N,N-dimethylacetamide (DMAC) | [3][4] |

| Temperature | 110°C | [3][4] |

| Reaction Time | 3 hours | [3][4] |

| Conversion Degree | ~51.8% | [1][4] |

| Product Distribution (Post-Reaction Mixture) | ||

| This compound | 39.3% | [1][4] |

| 1,6-Dichlorohexane (unreacted) | 18.0% | [1][4] |

| 1,6-Dibromohexane (unreacted) | 18.5% | [1][4] |

| DMAC (solvent) | 24.2% | [1][4] |

Experimental Protocol: Halogen Exchange Synthesis [3][4]

-

Charging the Reactor: In a suitable reactor, charge 155 g (1 mole) of 1,6-dichlorohexane, 244 g (1 mole) of 1,6-dibromohexane, and 150 g of N,N-dimethylacetamide (DMAC).

-

Reaction: Stir the mixture at 110°C for three hours.

-

Analysis: After the reaction is complete, the mixture can be analyzed by gas chromatography to determine the composition.

-

Purification: The desired this compound is isolated from the reaction mixture by fractional distillation in a rectifying column. The recovered unreacted starting materials can be reused, making the process economical.[3]

Synthesis from 1,6-Hexanediol via 6-Chloro-1-hexanol (B31631)

This two-step method offers high selectivity and purity of the final product.[1] The first step involves the selective monochlorination of 1,6-hexanediol to produce 6-chloro-1-hexanol.[1] The intermediate is then brominated to yield this compound.[1]

Reaction Workflow:

Caption: Two-step synthesis of this compound from 1,6-hexanediol.

Quantitative Data Summary: Two-Step Synthesis

Step 1: Synthesis of 6-Chloro-1-hexanol [3][4]

| Parameter | Value | Reference |

| Reactants | 1,6-Hexanediol, 35% Hydrochloric Acid | [3][4] |

| Catalyst | Zinc Chloride (ZnCl₂) | [3][4] |

| Temperature | 98°C | [3][4] |

| Reaction Time | 8 hours | [3][4] |

| Yield | 34% | [3][4] |

| Purity | 98% | [3][4] |

Step 2: Synthesis of this compound from 6-Chloro-1-hexanol [3][4]

| Parameter | Value | Reference |

| Reactants | 6-Chloro-1-hexanol, Phosphorus Tribromide (PBr₃) | [3][4] |

| Solvent | Hexane | [3][4] |

| Temperature | ≤ 40°C | [3][4] |

| Product Composition (Crude) | ||

| This compound | 93% | [3][4] |

| 1,6-Dichlorohexane | 2% | [3][4] |

| 1,6-Dibromohexane | 4% | [3][4] |

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-Chloro-1-hexanol [3][4]

-

Reactor Setup: Charge a reactor with 240 g (2 moles) of 1,6-hexanediol, 156 g of 35% hydrochloric acid, and 1 g of ZnCl₂.

-

Reaction: Stir the mixture at 98°C for 8 hours.

-

Extraction and Washing: After the reaction, extract the mixture with 200 ml of toluene (B28343). Wash the toluene layer with 200 ml of a 5% aqueous solution of sodium hydroxide.

-

Purification: Obtain 6-chloro-1-hexanol by fractionation.

Step 2: Synthesis of this compound [3][4]

-

Preparation: Dissolve 93.5 g (0.68 mole) of the 6-chloro-1-hexanol obtained in Step 1 in 200 ml of hexane.

-

Bromination: Add 64 g (0.236 mole) of PBr₃ dropwise to the solution, maintaining the temperature at or below 40°C.

-

Workup: After the reaction is complete, wash the reaction mixture successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide.

-

Solvent Removal: Remove the n-hexane to obtain the crude product.

-

Final Purification: The resulting concentrate, containing approximately 93% this compound, can be further purified by fractional distillation in a rectifying column.[3][4]

Conclusion

Both the halogen exchange and the two-step synthesis from 1,6-hexanediol are viable methods for producing this compound. The halogen exchange method is a more direct route but results in an equilibrium mixture requiring efficient fractional distillation. The two-step synthesis, while longer, provides a higher purity crude product before final distillation, which can be advantageous for achieving high-purity specifications required in pharmaceutical applications. The choice of method will depend on factors such as the availability of starting materials, required purity, and the scale of production.

References

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-6-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-6-chlorohexane. It is intended for researchers, scientists, and professionals in the field of drug development who utilize bifunctional linkers and halogenated alkanes in their work. This document details the physicochemical properties of this compound, offers step-by-step experimental protocols for its synthesis and purification, and provides methodologies for its analytical characterization. Furthermore, it explores the differential reactivity of the terminal bromine and chlorine atoms, a critical aspect for its application in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BrCl | [1] |

| Molecular Weight | 199.52 g/mol | [1] |

| CAS Number | 6294-17-3 | [1] |

| Boiling Point | 109-110 °C at 2 mmHg | N/A |

| 84-90 °C at 6 mmHg | [2] | |

| 90-92 °C at 6 mmHg | [2] | |

| Density | 1.337 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.481 | N/A |

| Flash Point | 101 °C (closed cup) | N/A |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane (B109758), hexane (B92381), and methanol. | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. The first involves a halogen exchange reaction, while the second is a two-step process starting from 1,6-hexanediol.

Method 1: Halogen Exchange Reaction

This method involves the reaction of 1,6-dichlorohexane (B1210651) and 1,6-dibromohexane (B150918) in an aprotic polar solvent to yield this compound through halogen exchange.[2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 155 g (1 mole) of 1,6-dichlorohexane, 244 g (1 mole) of 1,6-dibromohexane, and 150 g of N,N-dimethylacetamide (DMAC).[2]

-

Reaction Conditions: Stir the mixture at 110 °C for three hours.[2]

-

Work-up: After cooling, the reaction mixture is ready for purification by fractional distillation. The product is isolated from the starting materials and the solvent.[2]

-

Purification: See section 3 for a detailed fractional distillation protocol.

Method 2: From 1,6-Hexanediol

This two-step synthesis first involves the selective monochlorination of 1,6-hexanediol, followed by the bromination of the remaining hydroxyl group.[5]

Step 1: Synthesis of 6-chloro-1-hexanol (B31631)

Experimental Protocol:

-

Reaction Setup: In a reactor, combine 240 g (2 moles) of 1,6-hexanediol, 156 g of 35% hydrochloric acid, and 1 g of zinc chloride.[5]

-

Reaction Conditions: Stir the mixture at 98 °C for 8 hours.[5]

-

Work-up: After cooling, extract the reaction mixture with 200 mL of toluene. Wash the organic layer with 200 mL of a 5% aqueous solution of sodium hydroxide.[5]

-

Purification: The 6-chloro-1-hexanol is purified by fractionation.[5]

Step 2: Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, dissolve 93.5 g (0.68 moles) of 6-chloro-1-hexanol in 200 mL of hexane.[5]

-

Reaction Conditions: Cool the solution and add 64 g (0.236 moles) of phosphorus tribromide (PBr₃) dropwise, maintaining the temperature at or below 40 °C.[5]

-

Work-up: After the reaction is complete, wash the reaction mixture successively with 200 g of pure water and 300 g of a 3% aqueous solution of sodium hydroxide. Remove the n-hexane by evaporation.[5]

-

Purification: The crude product is then purified by fractional distillation.[5]

Purification by Fractional Distillation

Due to the presence of starting materials and byproducts (1,6-dichlorohexane and 1,6-dibromohexane), fractional distillation under reduced pressure is essential for obtaining pure this compound.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a Vigreux column (or other suitable fractionating column), a condenser, and receiving flasks.

-

Distillation Conditions: Based on the synthetic route, the following boiling points under reduced pressure can be used as a guide for collecting the desired fractions.

-

For the halogen exchange reaction, fractions can be collected at:[2]

-

Fraction 1: 45-59 °C at 20 mmHg (impurities and solvent)

-

Fraction 2: 59-84 °C at 10 mmHg (impurities)

-

Product Fraction: 84-90 °C at 6 mmHg (this compound)

-

Product Fraction: 90-92 °C at 6 mmHg (this compound)

-

Fraction 5: 93-97 °C at 5 mmHg (1,6-dibromohexane)

-

-

For the synthesis from 1,6-hexanediol, fractions can be collected at:[5]

-

Fraction 1: 80-90 °C at 6 mmHg (impurities)

-

Product Fraction: 89-95 °C at 6 mmHg (this compound)

-

Fraction 3: 95-98 °C at 6 mmHg (1,6-dibromohexane)

-

-

-

Analysis of Fractions: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the product.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in subsequent reactions. The following are detailed protocols for its analysis by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane (approximately 10 µg/mL).[3] Ensure the sample is free of particles by centrifugation or filtration.[3]

-

Instrumentation:

-

GC Column: A non-polar column, such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of halocarbons.[3]

-

Injector: Set the injector temperature to 250 °C. A splitless injection of 1 µL is recommended for trace analysis.[3]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain the temperature at 200 °C for 3 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Experimental Protocol:

-

Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[6]

-

¹³C NMR: For a better signal-to-noise ratio, a more concentrated solution of 50-100 mg in 0.6 mL of CDCl₃ is recommended.[6]

-

Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[7]

-

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-80 ppm.

-

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of the carbon-bromine and carbon-chlorine bonds.

Differential Reactivity

In nucleophilic substitution reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond (approximately 290 kJ/mol) compared to the C-Cl bond (approximately 346 kJ/mol).[8] This difference in reactivity allows for selective substitution at the bromine-bearing carbon, leaving the chlorine atom intact for subsequent transformations.

Caption: Selective substitution pathway of this compound.

Applications in Drug Development: PROTAC Linkers

A significant application of this compound is in the synthesis of bifunctional molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[11] The alkyl chain of this compound serves as a flexible spacer between the protein-binding and E3 ligase-binding moieties. The differential reactivity of the two halogen atoms allows for a modular and controlled synthesis of these complex molecules.[12]

Caption: Workflow for PROTAC synthesis using this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing vapors. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile bifunctional reagent with significant applications in organic synthesis and drug development. Its well-defined chemical and physical properties, coupled with its differential reactivity, make it a valuable building block for the construction of complex molecules. The detailed experimental protocols provided in this guide are intended to facilitate its synthesis, purification, and characterization, enabling researchers to effectively utilize this compound in their scientific endeavors. As the field of targeted protein degradation continues to expand, the importance of linkers such as this compound is expected to grow, underscoring the need for a thorough understanding of its chemical properties.

References

- 1. This compound | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents [patents.google.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. Cas 6294-17-3,this compound | lookchem [lookchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 11. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-6-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-6-chlorohexane, a valuable bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. The following sections detail its key physical constants, methodologies for their experimental determination, and a logical workflow for quality control assessment.

Core Physical Properties

This compound is a colorless to almost colorless liquid at room temperature.[1] Its utility in chemical synthesis, particularly in the development of novel therapeutics, necessitates a thorough understanding of its physical characteristics. The quantitative data for its primary physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Molecular Formula | C6H12BrCl | |

| Molecular Weight | 199.52 g/mol | |

| Density | 1.337 g/mL | at 25 °C |

| Boiling Point | 109-110 °C | at 2 mmHg |

| 96 °C | at 13 mmHg | |

| Refractive Index | 1.481 | at 20 °C (nD) |

| Flash Point | 101 °C | Closed Cup |

| Melting Point | Not reported (liquid at room temperature) | |

| Solubility | Soluble in nonpolar and slightly polar organic solvents. | Qualitative |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for verifying the purity and identity of a chemical substance. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it can be determined gravimetrically.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the calibration mark on the pycnometer, and any excess liquid on the exterior is carefully wiped away.

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a sensitive indicator of purity. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, 589 nm D-line)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the physical property analysis of a sample of this compound to ensure its identity and purity.

References

An In-depth Technical Guide to the Reactivity and Mechanism of 1-Bromo-6-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-6-chlorohexane is a bifunctional haloalkane that serves as a versatile reagent in organic synthesis and has gained significant attention as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, possessing two different halogen atoms at the terminal positions of a hexane (B92381) chain, allows for selective and sequential nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity, reaction mechanisms, and synthetic applications of this compound, with a focus on its role in the design of targeted protein degraders. Detailed experimental protocols and mechanistic visualizations are provided to aid researchers in its effective utilization.

Introduction

This compound (C₆H₁₂BrCl) is a colorless to pale yellow liquid with the chemical structure shown below.[1][2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its synthetic utility. The C-Br bond is weaker and bromide is a better leaving group than chloride, making the brominated carbon the primary site for nucleophilic attack under most conditions. This inherent selectivity allows for the controlled introduction of different functionalities at either end of the hexane chain.

Chemical Structure:

Its primary applications lie in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a precursor for Grignard reagents.[1] More recently, its bifunctional nature has been exploited in the field of targeted protein degradation, where it serves as a flexible linker to connect a target-binding ligand to an E3 ligase-recruiting moiety in a PROTAC molecule.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BrCl | [2] |

| Molecular Weight | 199.52 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 109-110 °C at 2 mmHg | [6] |

| Density | 1.337 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.481 | [6] |

| CAS Number | 6294-17-3 | [5][6] |

Reactivity and Mechanism

The reactivity of this compound is dominated by nucleophilic substitution reactions at the primary carbon atoms. The choice of reaction conditions, particularly the nucleophile, solvent, and temperature, dictates the reaction pathway and product distribution.

Nucleophilic Substitution: Sₙ2 vs. Sₙ1

Given that both the bromine and chlorine atoms are attached to primary carbons, the predominant mechanism for nucleophilic substitution is the bimolecular Sₙ2 pathway.[7] This is because the formation of a primary carbocation, which would be required for an Sₙ1 reaction, is energetically unfavorable.

The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a pentacoordinate transition state and resulting in an inversion of stereochemistry (though this is not observable for the achiral this compound). The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Chemoselectivity: Bromine vs. Chlorine

The C-Br bond is longer and weaker than the C-Cl bond, and the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge. Consequently, nucleophilic attack occurs preferentially at the carbon atom bonded to the bromine. This inherent chemoselectivity is a key feature of this compound's utility in sequential functionalization.

A qualitative comparison of the reactivity of the two halogen leaving groups is presented in Table 2.

| Leaving Group | Bond Strength (approx. C-X) | Leaving Group Ability |

| Bromide (Br⁻) | Weaker | Excellent |

| Chloride (Cl⁻) | Stronger | Good |

Factors Influencing Reactivity

Several factors influence the rate and outcome of nucleophilic substitution reactions with this compound:

-

Nucleophile: Strong, less sterically hindered nucleophiles favor the Sₙ2 reaction. The strength of the nucleophile will significantly impact the reaction rate.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[8] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

-

Temperature: Higher temperatures generally increase the rate of reaction. However, excessively high temperatures can promote elimination reactions (E2) as a competing pathway, especially with strong, sterically hindered bases.

A summary of expected reactivity with common nucleophiles is provided in Table 3.

| Nucleophile | Reagent Example | Solvent | Expected Product (Monosubstitution) |

| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 1-azido-6-chlorohexane |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 7-chloroheptanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | 6-chlorohexan-1-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methanol | 1-chloro-6-methoxyhexane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | (6-chlorohexyl)(phenyl)sulfane |

| Amine | Ammonia (NH₃) | Ethanol | 6-chlorohexan-1-amine |

| Iodide | Sodium Iodide (NaI) | Acetone | 1-chloro-6-iodohexane (Finkelstein reaction) |

Experimental Protocols

The following are representative experimental protocols for common reactions involving this compound.

Synthesis of 1-Azido-6-chlorohexane

This protocol describes the selective substitution of the bromide with an azide nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 1-azido-6-chlorohexane.

Formation of a Grignard Reagent and Subsequent Reaction

This protocol details the formation of the Grignard reagent at the more reactive C-Br bond, followed by a reaction with an electrophile, such as carbon dioxide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

Procedure:

-

Ensure all glassware is rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

For reaction with CO₂, carefully add crushed dry ice to the Grignard solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 7-chloroheptanoic acid by appropriate methods (e.g., crystallization or chromatography).

Role in Targeted Protein Degradation (PROTACs)

This compound and similar bifunctional molecules are crucial components in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[9][10][11] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the POI and the E3 ligase.[10][11]

The synthesis of a PROTAC often involves the sequential attachment of the POI-binding ligand and the E3 ligase ligand to the bifunctional linker. The differential reactivity of this compound allows for a directed synthetic strategy.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[12]

-

This proximity induces the E3 ligase to polyubiquitinate the POI.

-

The polyubiquitinated POI is then recognized and degraded by the proteasome.

-

The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[9]

This process is a form of induced signaling, where the PROTAC acts as a molecular bridge to hijack the cell's natural protein degradation machinery.

Visualizing the PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the bifunctional linker.

Caption: The catalytic cycle of a PROTAC, illustrating the formation of the ternary complex.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a logical workflow.

Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional linker.

Conclusion

This compound is a valuable and versatile bifunctional reagent in organic synthesis. Its predictable chemoselectivity, favoring nucleophilic substitution at the carbon-bromine bond, allows for the controlled and sequential introduction of different functional groups. This property is particularly advantageous in the construction of complex molecules, most notably in the rapidly evolving field of targeted protein degradation with PROTACs. A thorough understanding of its reactivity and the factors that influence its reaction mechanisms is essential for its effective application in research and drug development. The experimental protocols and mechanistic diagrams provided in this guide serve as a practical resource for scientists working with this important chemical entity.

References

- 1. Buy this compound | 6294-17-3 [smolecule.com]

- 2. This compound | C6H12BrCl | CID 80516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. 1-溴-6-氯己烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-Bromo-6-chlorohexane in Bifunctional Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-6-chlorohexane is a linear, bifunctional haloalkane that serves as a versatile building block in organic synthesis. Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective, sequential reactions to construct complex molecules. The carbon-bromine bond is more labile and susceptible to nucleophilic substitution and organometallic reagent formation compared to the more robust carbon-chlorine bond. This inherent reactivity difference enables chemists to use this compound as a linker to connect different molecular fragments, a strategy that is particularly valuable in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary applications of this compound, complete with detailed experimental protocols and quantitative data.

Core Applications and Methodologies

The principal applications of this compound lie in its role as a precursor for organometallic reagents and as a flexible linker in the synthesis of complex organic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

Synthesis of Organozinc Reagents

This compound is an excellent substrate for the preparation of functionalized organozinc reagents. The selective oxidative insertion of a metal into the carbon-bromine bond allows for the formation of a zinc reagent that retains the chloro functionality for subsequent transformations.

Experimental Protocol: Preparation of 6-Chlorohexylzinc Bromide

This protocol is adapted from the work of Blümke, Piller, and Knochel.

Reaction Scheme:

Caption: Formation of 6-chlorohexylzinc bromide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Magnesium (Mg) turnings | 24.31 | 1.5 eq | 15 |

| Zinc Chloride (ZnCl2) | 136.30 | 1.1 eq | 11 |

| Lithium Chloride (LiCl) | 42.39 | 1.1 eq | 11 |

| This compound | 199.52 | 1.0 eq | 10 |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 | 20 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, magnesium turnings (1.5 eq) are placed.

-

Anhydrous zinc chloride (1.1 eq) and lithium chloride (1.1 eq) are added to the flask under a stream of argon.

-

The flask is gently heated with a heat gun under vacuum and then cooled to room temperature under an argon atmosphere.

-

Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the suspension is stirred.

-

This compound (1.0 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by gas chromatography until the starting material is consumed.

-

The resulting solution of 6-chlorohexylzinc bromide can be used directly in subsequent reactions, such as Negishi cross-coupling.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 2-4 h |

| Typical Yield | >85% |

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and this compound provides a synthetically accessible and flexible linker.

Experimental Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol is based on a procedure described in a patent for BCR-ABL protein degraders.[1]

Reaction Scheme:

Caption: Williamson ether synthesis of a PROTAC linker intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2,2'-Oxybis(ethan-1-ol) (Diethylene glycol) | 106.12 | 5.3 | 50.12 |

| This compound | 199.52 | 10 | 50.12 |

| 15% Potassium Hydroxide (B78521) (KOH) aq. solution | - | 50 mL | - |

| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | 100 mL | - |

| Ethyl Acetate (B1210297) (EtOAc) | 88.11 | 450 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,2'-oxybis(ethan-1-ol) (5.3 g, 50.12 mmol) and this compound (10 g, 50.12 mmol) in dimethyl sulfoxide (100 mL).[1]

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add 15% aqueous potassium hydroxide solution (50 mL) dropwise to the reaction mixture.[1]

-

After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.[1]

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).[1]

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to obtain the desired linker intermediate, 2-((6-chlorohexyl)oxy)ethan-1-ol.

The resulting alcohol can then be further functionalized, for example, by conversion to an azide (B81097) or an amine, to allow for coupling to a warhead or an E3 ligase ligand.

Synthesis of Pyrazine (B50134) Derivatives

The differential reactivity of this compound can be exploited in the alkylation of heterocyclic compounds. For instance, it can be used to introduce a six-carbon chain with a terminal chloro group onto a pyrazine ring.

Logical Workflow for Pyrazine Alkylation:

Caption: Workflow for the synthesis of a pyrazinium salt.

Due to the lack of a specific published experimental protocol for this reaction, a generalized procedure is proposed based on standard alkylation methods for N-heterocycles.

Proposed Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Proposed Molar Ratio |

| 2,3,5,6-Tetramethylpyrazine | 136.20 | 1.0 eq |

| This compound | 199.52 | 1.1 eq |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

Procedure:

-

Dissolve 2,3,5,6-tetramethylpyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add this compound (1.1 eq) to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 6-(6-chloro-hexyl)-1,2,3,4-tetramethyl-pyrazinium bromide.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, characterized by the differential reactivity of the C-Br and C-Cl bonds, allows for the strategic and selective construction of complex molecules. The detailed protocols provided herein for the synthesis of organozinc reagents and PROTAC linker intermediates highlight its practical utility. Further exploration of its reactivity with other nucleophiles and in various synthetic contexts is likely to uncover new and valuable applications for this important chemical building block. Researchers and drug development professionals can leverage the unique properties of this compound to streamline the synthesis of novel compounds with potential therapeutic or material science applications.

References

An In-depth Technical Guide to 1-Bromo-6-chlorohexane for Researchers and Drug Development Professionals

An essential bifunctional linker for advancing chemical synthesis and therapeutic innovation, 1-Bromo-6-chlorohexane serves as a versatile building block in organic chemistry and drug discovery. This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a linear alkyl halide featuring two different halogen atoms at its terminal positions. This unique structure allows for selective and sequential reactions, making it a valuable reagent for introducing a six-carbon spacer in a variety of chemical transformations. Its application spans from the synthesis of complex organic molecules to its crucial role as a linker in the burgeoning field of targeted protein degradation. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, including its synthesis, spectroscopic characterization, and practical applications, supported by experimental protocols and data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BrCl | [1] |

| Molecular Weight | 199.52 g/mol | |

| CAS Number | 6294-17-3 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 109-110 °C at 2 mmHg | |

| Density | 1.337 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.481 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.55 | t | 2H | -CH₂-Cl |

| 3.40 | t | 2H | -CH₂-Br |

| 1.87 | m | 2H | -CH₂-CH₂Br |

| 1.78 | m | 2H | -CH₂-CH₂Cl |

| 1.47 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [3]

| Chemical Shift (ppm) | Assignment |

| 45.1 | -CH₂-Cl |

| 33.8 | -CH₂-Br |

| 32.6 | -CH₂-CH₂Br |

| 32.5 | -CH₂-CH₂Cl |

| 27.9 | Br-CH₂-CH₂-C H₂- |

| 26.3 | Cl-CH₂-CH₂-C H₂- |

FT-IR (Fourier-Transform Infrared) Spectroscopy [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Strong | C-H stretch (alkane) |

| 2860 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (scissoring) |

| 725 | Strong | C-Cl stretch |

| 645 | Strong | C-Br stretch |

Mass Spectrometry (MS) [4]

The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

| m/z | Relative Intensity | Proposed Fragment |

| 198/200/202 | Variable | [M]⁺ (Molecular ion) |

| 163/165 | Moderate | [M - Cl]⁺ |

| 119/121 | Moderate | [M - Br]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.

Synthesis from 1,6-Hexanediol (B165255)

This two-step method involves the initial conversion of 1,6-hexanediol to 6-chloro-1-hexanol (B31631), followed by bromination.[2][5]

Step 1: Synthesis of 6-Chloro-1-hexanol [5]

-

Reaction: 1,6-hexanediol is reacted with hydrochloric acid in the presence of a catalyst like zinc chloride.

-

Protocol:

-

In a reactor, charge 240 g (2 moles) of 1,6-hexanediol, 156 g of 35% hydrochloric acid, and 1 g of ZnCl₂.[5]

-

Stir the mixture at 98°C for 8 hours.[5]

-

After cooling, extract the reaction mixture with 200 ml of toluene (B28343).[5]

-

Wash the toluene layer with 200 ml of a 5% aqueous solution of sodium hydroxide.[5]

-

Purify the product by fractionation to obtain 6-chloro-1-hexanol.[5]

-

Step 2: Synthesis of this compound from 6-Chloro-1-hexanol [5]

-

Reaction: The hydroxyl group of 6-chloro-1-hexanol is substituted with bromine using a brominating agent like phosphorus tribromide (PBr₃).[2][5]

-

Protocol:

-

In a suitable flask, dissolve 93.5 g (0.68 moles) of 6-chloro-1-hexanol in 200 ml of hexane (B92381).[5]

-

Cool the solution and slowly add 64 g (0.236 moles) of PBr₃ dropwise, maintaining the temperature at or below 40°C.[5]